molecular formula C8H12O B13256471 2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde

2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde

Cat. No.: B13256471
M. Wt: 124.18 g/mol
InChI Key: MKYODHBEYDHEQO-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde is a unique organic compound characterized by its cyclopropane rings. The compound’s molecular formula is C₈H₁₂O, and it has a molecular weight of 124.18 g/mol . This compound is notable for its strained ring structure, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde typically involves the reaction of a glycal with a carbene under Simmons-Smith conditions. This method is particularly effective for cyclopropanes with an unsubstituted external methylene group . Another method involves the use of diazoesters for ester-substituted cyclopropanes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of advanced catalytic systems and continuous flow reactors could enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The cyclopropane rings can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions often involve the use of strong nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane rings. These rings can undergo ring-opening reactions, leading to various products depending on the reaction conditions . The aldehyde group also participates in typical carbonyl chemistry, including nucleophilic addition and condensation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde is unique due to its dual cyclopropane rings, which impart significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and developing new synthetic methodologies.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-(1-methylcyclopropyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-8(2-3-8)7-4-6(7)5-9/h5-7H,2-4H2,1H3

InChI Key

MKYODHBEYDHEQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CC2C=O

Origin of Product

United States

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